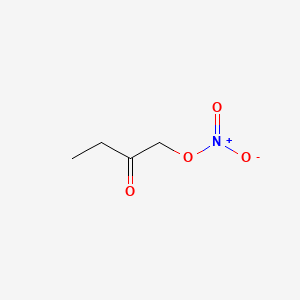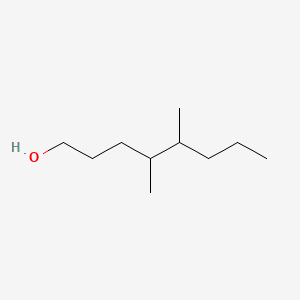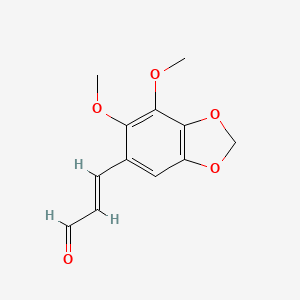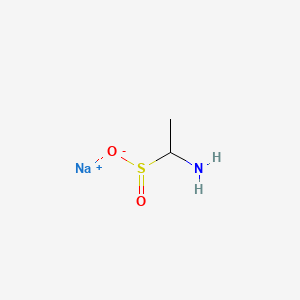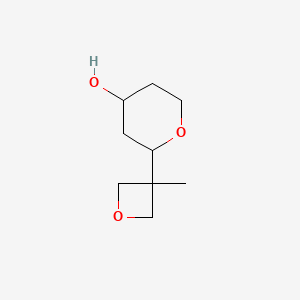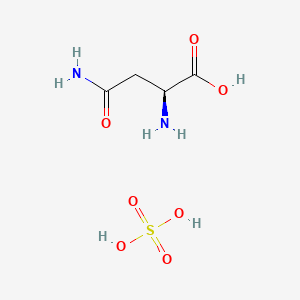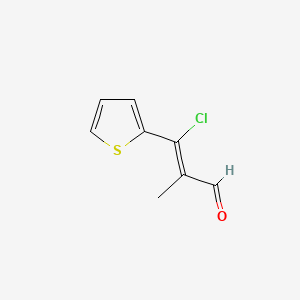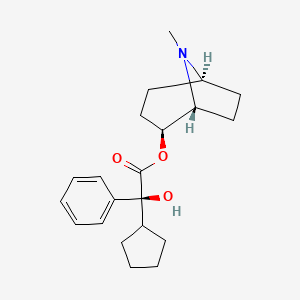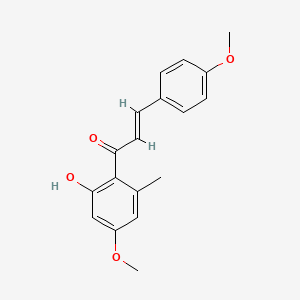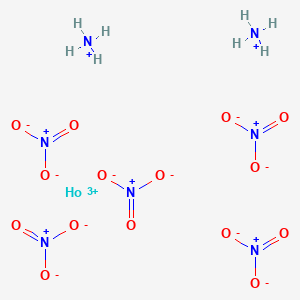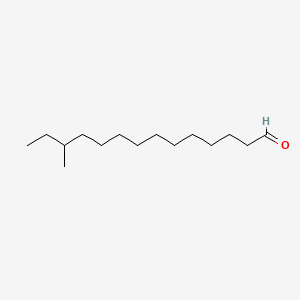![molecular formula C13H18O B12647245 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one CAS No. 83846-53-1](/img/structure/B12647245.png)
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethylspiro[55]undeca-1,8-dien-3-one is an organic compound with the molecular formula C11H14O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a diene and a ketone in the presence of a catalyst to facilitate the formation of the spiro structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is carefully monitored. The use of continuous flow reactors can also be employed to enhance efficiency and control over the reaction parameters. Purification steps such as distillation or crystallization are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different products.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows it to fit into specific binding sites of enzymes or receptors, influencing their activity. This interaction can lead to changes in biochemical pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: A similar compound without the methyl groups at positions 7 and 9.
1,5-Dioxaspiro[5.5]undeca-7,10-dien-9-one: Another spiro compound with different functional groups.
Uniqueness
7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one is unique due to the presence of methyl groups at positions 7 and 9, which can influence its chemical reactivity and interaction with other molecules. This structural variation can lead to different physical and chemical properties, making it distinct from other spiro compounds.
Properties
CAS No. |
83846-53-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
9,11-dimethylspiro[5.5]undeca-4,9-dien-3-one |
InChI |
InChI=1S/C13H18O/c1-10-3-6-13(11(2)9-10)7-4-12(14)5-8-13/h4,7,9,11H,3,5-6,8H2,1-2H3 |
InChI Key |
CZZDWTTUPHCLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC12CCC(=O)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


